5-Bromoisatoic anhydride
Overview
Description
5-Bromoisatoic anhydride: is a chemical compound with the molecular formula C8H4BrNO3 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione . This compound is characterized by its off-white to salmon powder appearance and is primarily used as a chemical intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoisatoic anhydride can be synthesized from 5-bromo indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . Another method involves the reaction of 2-amino-5-bromobenzoic acid with triphosgene in the presence of pyridine and acetonitrile at 50-55°C for 2 hours .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisatoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophiles: such as amines and alcohols are commonly used in substitution reactions.
Catalysts: like pyridine are used to facilitate reactions.
Major Products Formed:
- Substitution reactions typically yield substituted isatoic anhydrides .
- Cyclization reactions can produce benzoxazine derivatives .
Scientific Research Applications
Chemistry: 5-Bromoisatoic anhydride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, it is used to synthesize compounds with potential antimicrobial and anticancer properties. Its derivatives are studied for their biological activities and potential therapeutic applications .
Industry: In the chemical industry, this compound is used in the production of dyes , pigments , and polymers . It serves as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromoisatoic anhydride involves its ability to act as an electrophile in chemical reactions. The bromine atom in its structure makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, its derivatives may interact with enzymes and receptors , influencing cellular pathways and exhibiting biological activities .
Comparison with Similar Compounds
- Isatoic anhydride
- 5-Nitroisatoic anhydride
- 6-Fluoroisatoic anhydride
- N-Methylisatoic anhydride
Comparison: 5-Bromoisatoic anhydride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to other isatoic anhydrides. The bromine atom also imparts distinct electronic and steric properties , making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYDSFWCOSFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302242 | |
Record name | 5-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4692-98-2 | |
Record name | 4692-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoisatoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Bromoisatoic anhydride in the synthesis of the anticancer agents discussed in the paper?
A1: While the abstract doesn't explicitly detail the synthetic route, this compound is a crucial building block in synthesizing substituted quinazolin-4-one derivatives. These derivatives are the focus of the study due to their potential anticancer properties []. this compound likely serves as a starting material providing the core quinazolinone structure, which is then further modified to explore structure-activity relationships.
Q2: Can you explain more about the potential anticancer properties of the synthesized compounds and their link to this compound?
A2: Although the abstract lacks specifics about the mechanism of action, the researchers were investigating amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents []. This suggests that modifications introduced via reactions with this compound played a role in influencing the biological activity of the final compounds. Further research delving into the specific interactions of these derivatives with biological targets would be needed to understand how the structural changes, originating from this compound, translate to anticancer activity.
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